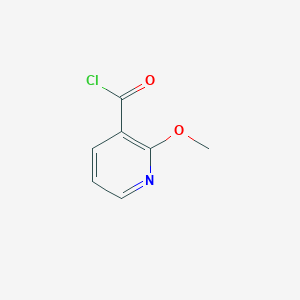

2-Methoxypyridine-3-carbonyl chloride

描述

属性

IUPAC Name |

2-methoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOTAZYPIEKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497661 | |

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-65-5 | |

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypyridine-3-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C7H7NO3} + \text{SOCl2} \rightarrow \text{C7H6ClNO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

化学反应分析

Types of Reactions: 2-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxypyridine-3-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

2-Methoxypyridine-3-carboxylic acid: Formed by hydrolysis.

科学研究应用

Synthetic Utility

2-Methoxypyridine-3-carbonyl chloride serves as an important building block in organic synthesis. It is primarily utilized for:

- Nucleophilic Substitution Reactions: The carbonyl chloride group allows for the introduction of various nucleophiles, facilitating the synthesis of more complex molecules. For instance, nucleophilic substitution reactions involving this compound have been reported to yield derivatives with enhanced biological activities .

- Synthesis of Bioactive Compounds: It has been employed in the synthesis of various pyridine derivatives that exhibit pharmacological properties. For example, derivatives synthesized from this compound have shown promise as serotonin receptor antagonists and dopamine receptor modulators, which are crucial in developing antiemetic agents .

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form diverse derivatives |

| Synthesis of Bioactive Compounds | Key intermediate in synthesizing compounds with pharmacological activity |

Biological Activities

Research indicates that compounds derived from this compound possess notable biological activities:

- Antiemetic Properties: Several derivatives have been identified as potential antiemetic agents. For example, studies have indicated that certain synthesized compounds can effectively block serotonin receptors, which are implicated in nausea and vomiting .

- Cytotoxic Activity: Recent investigations into the cytotoxic properties of related compounds have shown promising results against various cancer cell lines. The ability to modify the structure of this compound allows for the exploration of its cytotoxic potential through structural variations .

Table 2: Biological Activities of Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Serotonin Receptor Antagonists | Effective antiemetic agents | |

| Cytotoxic Agents | Promising activity against cancer cells |

Applications in Cosmetic Formulations

The compound's properties extend into the cosmetic industry, where it is being explored for formulation stability and efficacy:

- Stabilizers and Enhancers: Due to its chemical structure, this compound can be utilized as a stabilizer in cosmetic formulations, enhancing the stability and shelf-life of products .

- Skin Bioavailability: Research into topical formulations has highlighted the importance of ensuring that active ingredients penetrate the skin effectively. Compounds derived from this compound may improve the bioavailability of other active ingredients in dermal applications .

Table 3: Cosmetic Applications

| Application | Description |

|---|---|

| Stabilizers | Enhances stability and shelf-life of formulations |

| Skin Bioavailability | Improves penetration and effectiveness of active ingredients |

Case Studies

Case Study 1: Synthesis of Antiemetic Agents

A study detailed a synthetic route involving this compound to create a series of antiemetic agents targeting serotonin receptors. The resulting compounds were evaluated for their efficacy in preclinical models, showing significant promise for future therapeutic applications .

Case Study 2: Cosmetic Formulation Development

In another investigation, researchers developed a novel emulsion formulation incorporating derivatives of this compound. The formulation was assessed for stability and skin irritation, demonstrating favorable results that support its potential use in skin care products .

作用机制

The mechanism of action of 2-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Key Properties and Reactivity :

- Nucleophilic Substitution : The carbonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form amides, esters, and other derivatives.

- Hydrolysis : Converts to 2-methoxypyridine-3-carboxylic acid in aqueous environments.

- Reduction : LiAlH₄ reduces the carbonyl chloride to a hydroxymethyl group.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-methoxypyridine-3-carbonyl chloride with structurally related pyridine derivatives:

| Compound Name | Substituents | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 2-OCH₃, 3-COCl | C₇H₆ClNO₂ | High electrophilicity due to COCl; versatile in nucleophilic substitutions | Drug intermediates, agrochemicals |

| 3-Methoxy-2-(pyrrolidin-2-yl)pyridine HCl | 3-OCH₃, 2-pyrrolidine | C₁₀H₁₅ClN₂O | Basic pyrrolidine ring enhances hydrogen bonding; neuroprotective potential | Neuroscience research |

| 6-Chloro-2-methylpyridine-3-carbonyl chloride | 6-Cl, 2-CH₃, 3-COCl | C₇H₅Cl₂NO | Chlorine increases electrophilicity; methyl group adds steric hindrance | Agrochemical synthesis |

| 5-Methoxypyridine-3-carboxylic acid HCl | 5-OCH₃, 3-COOH | C₇H₈ClNO₃ | Carboxylic acid group reduces reactivity compared to COCl; improved solubility | Medicinal chemistry |

| 2-Chloro-5-methoxypyridine-3-sulfonyl chloride | 2-Cl, 5-OCH₃, 3-SO₂Cl | C₆H₅Cl₂NO₃S | Sulfonyl chloride group enables sulfonamide formation; distinct regiochemistry | Polymer and drug synthesis |

Reactivity and Functional Group Influence

- Carbonyl Chloride vs. Carboxylic Acid : The COCl group in this compound is significantly more reactive than carboxylic acids (e.g., 5-methoxypyridine-3-carboxylic acid), enabling rapid amide/ester formation .

- Electron-Withdrawing Effects : Chlorine substituents (e.g., in 6-chloro-2-methylpyridine-3-carbonyl chloride) enhance electrophilicity, accelerating nucleophilic attacks .

- Steric and Electronic Effects : Methoxy groups at the 2-position (as in the target compound) provide electron-donating effects, stabilizing the pyridine ring while directing reactivity at the 3-position .

Unique Features of this compound

The combination of 2-methoxy and 3-carbonyl chloride groups distinguishes this compound:

- Regioselective Reactivity : The methoxy group directs electrophilic substitutions to the 3-position, while the COCl group serves as a versatile synthetic handle .

- Balanced Reactivity: Less hydrolytically unstable than aliphatic acyl chlorides due to aromatic stabilization, yet reactive enough for diverse derivatization .

生物活性

2-Methoxypyridine-3-carbonyl chloride, with the chemical formula C_8H_8ClN_O_2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- CAS Number: 53750-65-5

- Molecular Weight: 185.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbonyl chloride group is known to undergo nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, compounds derived from it have shown promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver) | 1.5 | Antiproliferative |

| DU145 (Prostate) | 2.0 | Cytotoxicity |

| MDA-MB-231 (Breast) | 1.8 | Induction of apoptosis |

These results demonstrate that derivatives of this compound can effectively inhibit the growth of cancer cells at low concentrations, suggesting a potential for development into therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound could serve as a lead compound in the development of new antimicrobial agents .

Case Studies

-

Cytotoxicity Assessment:

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells, with several compounds showing IC50 values below 5 µM against multiple cell lines . -

Enzyme Interaction Studies:

Research involving enzyme assays demonstrated that certain derivatives could inhibit key enzymes involved in cancer metabolism, suggesting a dual mechanism where both direct cytotoxic effects and metabolic interference contribute to their anticancer properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxypyridine-3-carbonyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized from 2-methoxy-3-pyridinecarboxylic acid (CAS 16498-81-0) via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., solvent, temperature, catalyst) significantly influence yield. For example, refluxing in anhydrous dichloromethane with catalytic dimethylformamide (DMF) enhances reactivity. Post-synthesis purification via vacuum distillation or recrystallization ensures high purity (>95%) .

- Data Consideration : Monitor reaction progress via TLC or NMR to optimize reaction time and avoid over-chlorination.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use H and C NMR to verify the methoxy group at position 2 and the carbonyl chloride at position 3. Compare spectral data with analogous compounds like 2-methoxyisonicotinic acid (CAS 74133-20-3). IR spectroscopy confirms the C=O stretch (~1750 cm⁻¹) and C-Cl bond (~550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅ClNO₂, theoretical 173.98 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant goggles due to its lachrymatory and corrosive nature. In case of skin contact, rinse immediately with water for 15 minutes. Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : The methoxy group at position 2 acts as an electron-donating group, reducing electrophilicity at the carbonyl carbon compared to non-methoxylated analogs. Steric hindrance from the pyridine ring further slows reactivity. Kinetic studies using amines or alcohols as nucleophiles under varying temperatures (0–40°C) can quantify these effects. Compare reaction rates with 3-methoxypyridine-5-carbonyl chloride to isolate positional influences .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during coupling reactions with amines?

- Methodology : Conduct reactions under anhydrous conditions using dried solvents (e.g., THF, DMF) and molecular sieves. Add nucleophiles in a controlled, dropwise manner to avoid exothermic side reactions. For hydrolysis-prone intermediates, employ in situ generation of the acyl chloride using coupling agents like oxalyl chloride .

Q. How does this compound compare to its structural analogs in catalytic applications?

- Methodology : Evaluate catalytic efficiency in peptide synthesis or polymer crosslinking against analogs like 4-methoxypyridine-3-carbonyl chloride. Use kinetic assays (e.g., UV-Vis monitoring of active ester formation) and DFT calculations to correlate electronic properties (Hammett σ constants) with reactivity. Studies show that ortho-substituted methoxy groups reduce electrophilicity by 20–30% compared to para-substituted derivatives .

Contradictions and Resolutions

- Evidence Conflict : While evidence 3 reports >95% purity for related pyridinecarbonyl chlorides, evidence 4 highlights potential decomposition under humid conditions. Resolve by validating purity via HPLC and storing samples in desiccated environments.

- Synthetic Yield Variability : and note differing yields (70–90%) for similar compounds. Optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂) and reaction time (4–6 hours) based on real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。